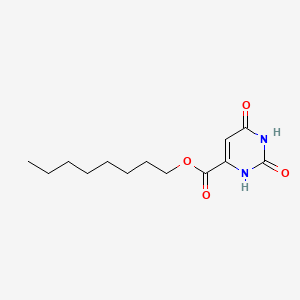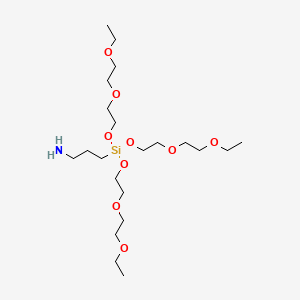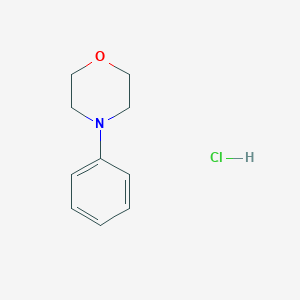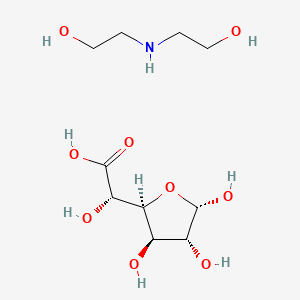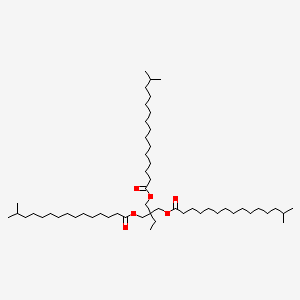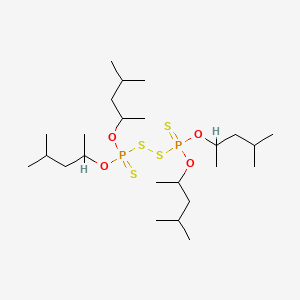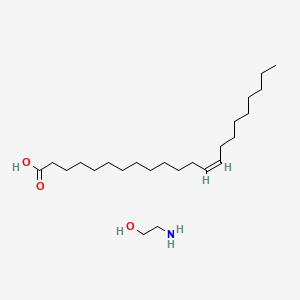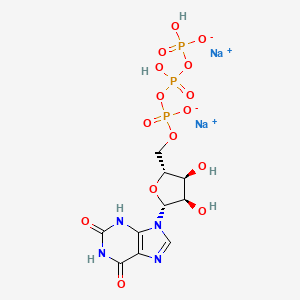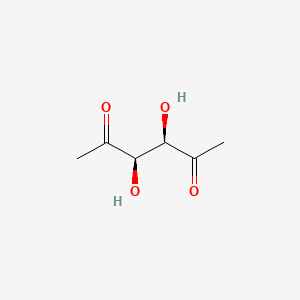
threo-2,5-Hexodiulose, 1,6-dideoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
threo-2,5-Hexodiulose, 1,6-didésoxy- : est un composé chimique de formule moléculaire C6H10O4 . Il s'agit d'un dérivé des sucres hexoses, caractérisé par l'absence de groupes hydroxyles aux positions 1 et 6.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du threo-2,5-Hexodiulose, 1,6-didésoxy- implique généralement l'oxydation des sucres hexoses. Une méthode courante consiste à oxyder le D-fructose à l'aide d'agents oxydants spécifiques dans des conditions contrôlées. La réaction est réalisée en milieu aqueux, et le produit est isolé par cristallisation ou d'autres techniques de purification .
Méthodes de production industrielle : La production industrielle du threo-2,5-Hexodiulose, 1,6-didésoxy- suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation d'agents oxydants de qualité industrielle et de réacteurs à grande échelle pour garantir une production efficace. Le produit est ensuite purifié à l'aide de techniques de cristallisation ou de chromatographie industrielles .
Analyse Des Réactions Chimiques
Types de réactions : Le threo-2,5-Hexodiulose, 1,6-didésoxy- subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé davantage pour former différents dérivés.
Réduction : Les réactions de réduction peuvent le convertir en son sucre hexose parent.
Substitution : Il peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers réactifs, en fonction de la substitution souhaitée, tels que les halogènes ou les groupes alkyles.
Principaux produits :
Oxydation : Dérivés oxydés supplémentaires du composé.
Réduction : Sucres hexoses parents.
Substitution : Dérivés hexoses substitués.
Applications de la recherche scientifique
Chimie : En chimie, le threo-2,5-Hexodiulose, 1,6-didésoxy- est utilisé comme précurseur pour la synthèse de divers composés organiques. Sa structure unique permet la création de molécules complexes par le biais de réactions chimiques ciblées .
Biologie : En recherche biologique, ce composé est étudié pour son rôle potentiel dans les voies métaboliques. Il est utilisé dans des expériences pour comprendre le métabolisme des sucres hexoses et de leurs dérivés .
Médecine : En médecine, le threo-2,5-Hexodiulose, 1,6-didésoxy- est étudié pour ses applications thérapeutiques potentielles. Il est étudié pour ses effets sur les processus cellulaires et son utilisation potentielle dans le développement de médicaments .
Industrie : Dans le secteur industriel, ce composé est utilisé dans la production de divers produits chimiques et matériaux. Ses propriétés uniques en font un élément précieux dans la synthèse de produits chimiques et de matériaux spécialisés .
Mécanisme d'action
Le mécanisme d'action du threo-2,5-Hexodiulose, 1,6-didésoxy- implique son interaction avec des cibles moléculaires spécifiques dans les systèmes biologiques. Il peut agir comme un substrat ou un inhibiteur dans les réactions enzymatiques, affectant les voies métaboliques. La structure du composé lui permet de se lier à des enzymes spécifiques, modifiant leur activité et influençant les processus cellulaires .
Applications De Recherche Scientifique
Chemistry: In chemistry, threo-2,5-Hexodiulose, 1,6-dideoxy- is used as a precursor for the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules through targeted chemical reactions .
Biology: In biological research, this compound is studied for its potential role in metabolic pathways. It is used in experiments to understand the metabolism of hexose sugars and their derivatives .
Medicine: In medicine, threo-2,5-Hexodiulose, 1,6-dideoxy- is investigated for its potential therapeutic applications. It is studied for its effects on cellular processes and its potential use in drug development .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it valuable in the synthesis of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of threo-2,5-Hexodiulose, 1,6-dideoxy- involves its interaction with specific molecular targets in biological systems. It can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways. The compound’s structure allows it to bind to specific enzymes, altering their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Composés similaires :
- D-threo-1,6-didésoxy-[2,5]hexodiulose
- 3,4-Hexodiulose, 2,5-anhydro-1,6-didésoxy-
- 1,4:3,6-Dianhydro-D-threo-hexo-2,5-diulose
Unicité : Le threo-2,5-Hexodiulose, 1,6-didésoxy- est unique en raison de sa configuration structurale spécifique et de l'absence de groupes hydroxyles aux positions 1 et 6. Cette unicité structurale confère des propriétés chimiques et une réactivité distinctes, ce qui le rend précieux pour des applications spécifiques dans la recherche et l'industrie .
Propriétés
Numéro CAS |
66322-69-8 |
|---|---|
Formule moléculaire |
C6H10O4 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
(3R,4R)-3,4-dihydroxyhexane-2,5-dione |
InChI |
InChI=1S/C6H10O4/c1-3(7)5(9)6(10)4(2)8/h5-6,9-10H,1-2H3/t5-,6-/m0/s1 |
Clé InChI |
RQDWELNLPMBYMA-WDSKDSINSA-N |
SMILES isomérique |
CC(=O)[C@@H]([C@H](C(=O)C)O)O |
SMILES canonique |
CC(=O)C(C(C(=O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



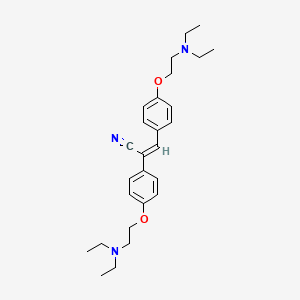

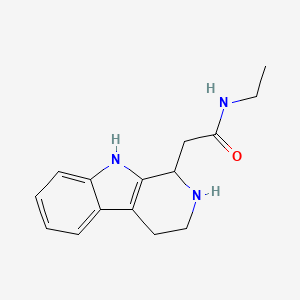
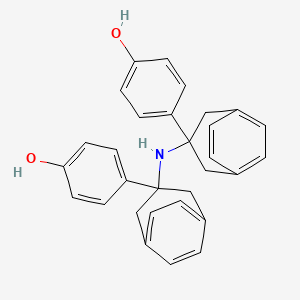
![6,6'-(2-methylpropylidene)bis[2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol]](/img/structure/B12674159.png)
